molecular formula C15H12ClFN2O2 B5467881 2-CHLORO-N-(3-ACETAMIDOPHENYL)-4-FLUOROBENZAMIDE

2-CHLORO-N-(3-ACETAMIDOPHENYL)-4-FLUOROBENZAMIDE

Cat. No.: B5467881
M. Wt: 306.72 g/mol
InChI Key: NWLPQQDIVZRANJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-acetamidophenyl)-4-fluorobenzamide is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a chloro group, an acetamido group, and a fluorobenzamide moiety. Its molecular formula is C15H12ClFN2O2, and it has a molecular weight of approximately 306.72 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-acetamidophenyl)-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 3-acetamidobenzoic acid, and thionyl chloride.

    Formation of Intermediate: The 4-fluoroaniline is reacted with thionyl chloride to form 4-fluorobenzoyl chloride.

    Coupling Reaction: The 4-fluorobenzoyl chloride is then coupled with 3-acetamidobenzoic acid in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used to carry out the reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-acetamidophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-(3-acetamidophenyl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-acetamidophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-acetamidophenyl)acetamide
  • 2-Chloro-N-(3-acetamidophenyl)propanamide
  • 4-Fluoro-N-(3-acetamidophenyl)benzamide

Uniqueness

2-Chloro-N-(3-acetamidophenyl)-4-fluorobenzamide is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-chloro-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-6-5-10(17)7-14(13)16/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLPQQDIVZRANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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